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Cat. No.: B15584687 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and functional basis

of Histone Deacetylase 1 (HDAC1) inhibition by the novel inhibitor, HDAC1-IN-7. Given the

absence of a co-crystal structure for this specific inhibitor, this paper delineates a proposed

binding model based on its analogy to the clinically relevant inhibitor Tucidinostat and existing

crystal structures of homologous benzamide inhibitors. This guide also includes comparative

quantitative data, detailed experimental protocols, and an examination of the relevant signaling

pathways, serving as a critical resource for researchers in epigenetics and drug discovery.

Introduction to HDAC1 and HDAC1-IN-7
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic

regulation by removing acetyl groups from lysine residues of both histone and non-histone

proteins. This deacetylation leads to a more compact chromatin structure, generally resulting in

transcriptional repression. HDAC1, a Class I HDAC, is a key regulator of cell cycle progression,

differentiation, and apoptosis. Its dysregulation is implicated in various cancers, making it a

prime target for therapeutic intervention.

HDAC1-IN-7 is a potent inhibitor of HDAC1. It is structurally analogous to Tucidinostat

(Chidamide), a benzamide-type HDAC inhibitor. The key physicochemical properties of

HDAC1-IN-7 are summarized below.
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Property Value

Chemical Name

N-(4-(N-(2-

hydroxyphenyl)carbamoyl)phenyl)quinoline-8-

sulfonamide

Molecular Formula C₂₂H₁₇N₃O₄S

Molecular Weight 419.45 g/mol

CAS Number 794552-20-8

SMILES

O=S(C1=C2C(C=CC=N2)=CC=C1)

(NC3=CC=C(C(NC4=CC=CC=C4O)=O)C=C3)=

O

HDAC1 IC₅₀ 0.957 µM

The Pharmacophore of HDAC Inhibitors and the
Structure of HDAC1-IN-7
Most HDAC inhibitors share a common pharmacophore consisting of three key components: a

zinc-binding group (ZBG), a linker, and a cap group that interacts with the surface of the

enzyme's active site.

Zinc-Binding Group (ZBG): This group chelates the essential Zn²⁺ ion in the catalytic site of

the HDAC enzyme, thereby blocking its enzymatic activity.

Linker: This region, typically a hydrophobic chain, occupies the narrow channel of the HDAC

active site.

Cap Group: This larger, often aromatic, group interacts with residues at the rim of the active

site, contributing to inhibitor potency and selectivity.

HDAC1-IN-7, being an analogue of the benzamide inhibitor Tucidinostat, likely follows this

pharmacophore model. Its N-(2-hydroxyphenyl)carbamoyl moiety is predicted to act as the

zinc-binding group, with the central phenyl ring and quinoline-8-sulfonamide functioning as the

linker and cap group, respectively.
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Proposed Structural Basis of HDAC1-IN-7 Inhibition
In the absence of a co-crystal structure of HDAC1 with HDAC1-IN-7, a hypothetical binding

model can be proposed based on the crystal structures of the highly homologous HDAC2 in

complex with other benzamide inhibitors (e.g., PDB IDs: 4LY1, 3MAX, 7KBG). HDAC1 and

HDAC2 share high sequence and structural similarity, particularly in their active sites, making

HDAC2 structures a reliable template.

In these structures, the benzamide group's primary amine and amide oxygen coordinate with

the zinc ion at the bottom of the catalytic pocket. The linker portion of the inhibitor extends up

the 11 Å-deep active site channel, making hydrophobic interactions with residues such as

Phe155 and Phe210. The cap group interacts with residues on the surface of the enzyme,

which can contribute to isoform selectivity.

Based on this, the proposed binding mode for HDAC1-IN-7 is as follows:

The N-hydroxy-amide portion of the N-(2-hydroxyphenyl)carbamoyl group likely chelates the

Zn²⁺ ion in a bidentate fashion.

The phenyl linker fits into the hydrophobic channel of the HDAC1 active site.

The larger quinoline-8-sulfonamide cap group would be positioned to interact with
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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